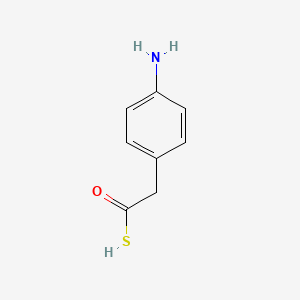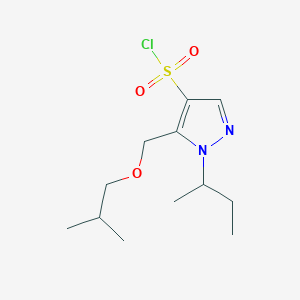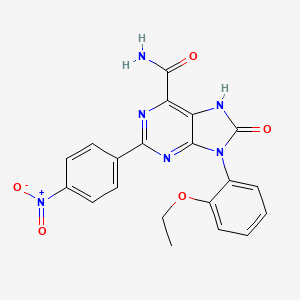![molecular formula C14H14N2O3 B2785836 Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 937600-15-2](/img/structure/B2785836.png)
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a synthetic organic compound with the molecular formula C({14})H({14})N({2})O({3}). This compound features a unique isoxazole ring fused to a pyridine ring, with two cyclopropyl groups attached at positions 3 and 6. The presence of these cyclopropyl groups imparts significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
-
Cyclopropyl Group Introduction: : The cyclopropyl groups are introduced via cyclopropanation reactions. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper complexes.
-
Pyridine Ring Construction: : The pyridine ring is typically constructed through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
-
Esterification: : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
-
Industry: : It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. The cyclopropyl groups and the isoxazole ring play crucial roles in these interactions, providing both steric and electronic effects that enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,6-dicyclopropylisoxazole-4-carboxylate: Similar structure but lacks the pyridine ring.
Methyl 3,6-dicyclopropylpyridine-4-carboxylate: Similar structure but lacks the isoxazole ring.
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the combination of the isoxazole and pyridine rings, along with the sterically hindered cyclopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSUBYONRWCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE](/img/structure/B2785756.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)

![tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2785769.png)
![2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)


